3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
The molecule “3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a purine ring, a fluorobenzyl group, and an oxazolo ring. The presence of these functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The purine ring is a common structure in many biological molecules and can undergo various reactions. The fluorobenzyl group could also participate in reactions, particularly if conditions for a nucleophilic aromatic substitution are met .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity. The purine ring could contribute to the compound’s aromaticity and planarity .Scientific Research Applications
Neurodegenerative Diseases
Compounds based on the annelated xanthine scaffold, similar to the specified chemical, have been designed as dual-target-directed ligands, combining A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B). These compounds, through systematic modification, have shown potential for providing symptomatic relief as well as disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019). Another study identified water-soluble tricyclic xanthine derivatives as multitarget drugs for neurodegenerative diseases, showing advantages over single-target therapeutics (Brunschweiger et al., 2014).
Antidepressant and Anxiolytic Effects
Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, showing potential as antidepressant and anxiolytic agents. One compound in particular exhibited significant potential as an antidepressant in preliminary pharmacological in vivo studies (Zagórska et al., 2016). Additionally, N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, as modifications of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, were synthesized and tested for anticonvulsant activity, contributing to the understanding of structure-activity relationships for potential therapeutic applications (Kelley et al., 1995).
Anticancer, Anti-HIV-1, and Antimicrobial Activities
Research has also been conducted on the synthesis and evaluation of purine derivatives for anticancer, anti-HIV-1, and antimicrobial activities. For example, triazino and triazolo[4,3-e]purine derivatives have been synthesized and tested, revealing compounds with considerable anticancer activity against specific cancer cell lines and moderate anti-HIV-1 activity (Ashour et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-9-7-20-12-13(18-15(20)24-9)19(2)16(23)21(14(12)22)8-10-5-3-4-6-11(10)17/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIKIZCGFLPEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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